molecular formula C8H12N2O B1205156 3-Aminotyramine CAS No. 81666-88-8

3-Aminotyramine

Cat. No.: B1205156
CAS No.: 81666-88-8
M. Wt: 152.19 g/mol
InChI Key: TXORYVHZKLWJBK-UHFFFAOYSA-N
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Description

3-Aminotyramine, also known as 3-(2-Aminoethyl)phenol, is an organic compound with the molecular formula C8H11NO. It is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is characterized by the presence of an amino group attached to the benzene ring, making it a significant compound in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminotyramine typically involves the reduction of 3-nitrotyramine. The process begins with the nitration of tyramine to form 3-nitrotyramine, which is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The nitration and reduction processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Aminotyramine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Aminotyramine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: It is studied for its role in neurotransmitter pathways and its effects on biological systems.

    Medicine: It is investigated for its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

3-Aminotyramine exerts its effects by interacting with various molecular targets and pathways. It acts as an agonist for trace amine-associated receptors, promoting the release of catecholamines such as norepinephrine and dopamine. This interaction leads to various physiological effects, including modulation of blood pressure and neurotransmission .

Comparison with Similar Compounds

    Tyramine: A naturally occurring monoamine derived from tyrosine.

    Phenylethylamine: A monoamine alkaloid and trace amine.

    Dopamine: A neurotransmitter involved in reward and pleasure pathways.

Comparison: 3-Aminotyramine is unique due to the presence of an amino group on the benzene ring, which distinguishes it from other similar compounds. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4-(2-aminoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5,11H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXORYVHZKLWJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231235
Record name 3-Aminotyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81666-88-8
Record name 3-Aminotyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081666888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminotyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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